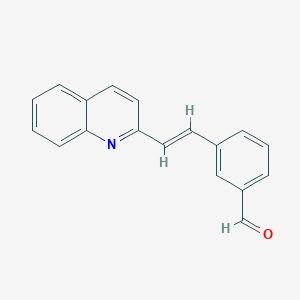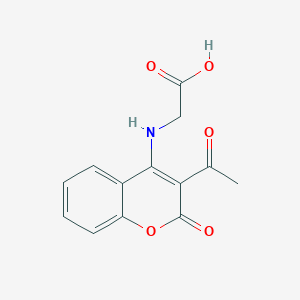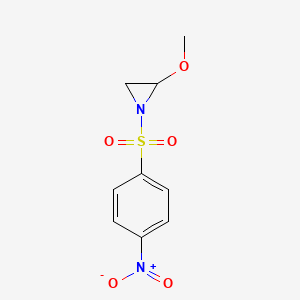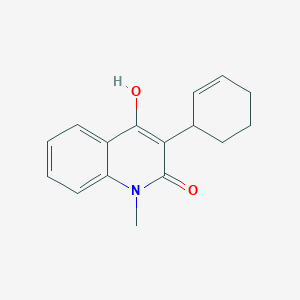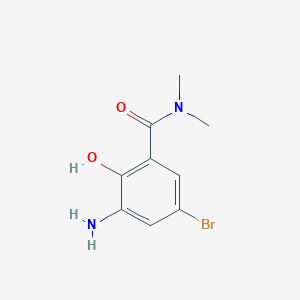
(2-(Diethylamino)ethoxy)(trimethylsilyl)methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Diethylamino)ethoxy)(trimethylsilyl)methyl acetate is an organic compound with a complex structure that includes both an amine and a silyl ether functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Diethylamino)ethoxy)(trimethylsilyl)methyl acetate typically involves the reaction of diethylamine with ethylene oxide to form 2-(diethylamino)ethanol. This intermediate is then reacted with trimethylsilyl chloride and acetic anhydride to yield the final product. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. Purification steps such as distillation and recrystallization are employed to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
(2-(Diethylamino)ethoxy)(trimethylsilyl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and alcohols.
Substitution: Nucleophilic substitution reactions can replace the silyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like hydrobromic acid and boron tribromide are employed for substitution reactions.
Major Products
The major products formed from these reactions include various amines, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(2-(Diethylamino)ethoxy)(trimethylsilyl)methyl acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of low-density packaging foams and as a surfactant in various formulations
Wirkmechanismus
The mechanism of action of (2-(Diethylamino)ethoxy)(trimethylsilyl)methyl acetate involves its interaction with molecular targets through its amine and silyl ether groups. These interactions can lead to the formation of stable complexes, facilitating various chemical transformations. The compound’s ability to act as a weak base also plays a role in its reactivity and effectiveness in different applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Dimethylamino)ethanol: Similar in structure but with a dimethylamino group instead of a diethylamino group.
2-(Diethylamino)ethanol: Lacks the silyl ether group, making it less versatile in certain reactions.
Uniqueness
(2-(Diethylamino)ethoxy)(trimethylsilyl)methyl acetate stands out due to its combination of amine and silyl ether functionalities, which provide unique reactivity and versatility in various chemical processes. This makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C12H27NO3Si |
|---|---|
Molekulargewicht |
261.43 g/mol |
IUPAC-Name |
[2-(diethylamino)ethoxy-trimethylsilylmethyl] acetate |
InChI |
InChI=1S/C12H27NO3Si/c1-7-13(8-2)9-10-15-12(16-11(3)14)17(4,5)6/h12H,7-10H2,1-6H3 |
InChI-Schlüssel |
AKVFWMRGUMBSOW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC(OC(=O)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


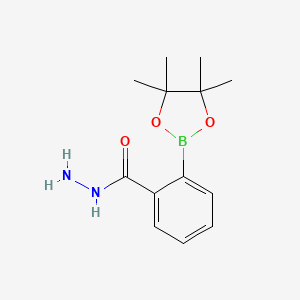
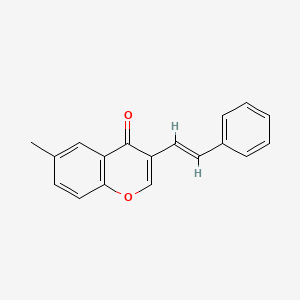
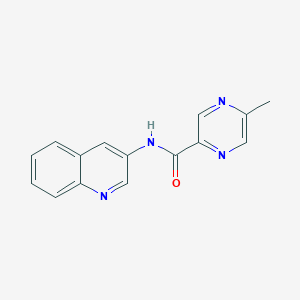
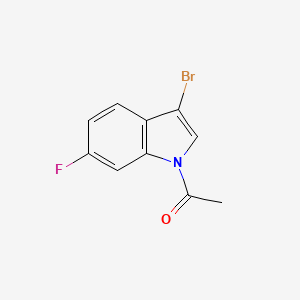

![1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one](/img/structure/B11858573.png)
